Researchers requiring a precise C5 primary amide for valeronitrile synthesis or as a Valproic Acid EP Impurity E reference standard often face supply and structural fidelity issues. Pentanamide (CAS 626-97-1) from SMolecule resolves this with an unbranched chain, XLogP3 ~0.7, and melting point ~106°C, ensuring correct molecular architecture.
Pentanamide, commonly known as valeramide, is a straight-chain, 5-carbon primary aliphatic amide widely utilized as a chemical intermediate, hydrogen bond donor, and analytical standard. Presenting as a white, shiny powder or flake, it features a melting point of 101–106 °C and is highly soluble in water. In industrial and laboratory procurement, pentanamide is primarily valued for its precise unbranched valeryl structure, its balanced amphiphilic profile (XLogP3 ~0.7), and its specific thermal properties. These characteristics make it an essential precursor for valeronitrile synthesis, a component in deep eutectic solvents (DES), and a critical reference material (e.g., Valproic Acid EP Impurity E) in pharmaceutical quality control workflows[1].
Attempting to substitute pentanamide with close analogs such as butanamide (C4), hexanamide (C6), or its branched isomer isovaleramide leads to critical failures in both chemical synthesis and material formulation. In precursor applications, substituting chain lengths or branching directly alters the final molecular architecture, rendering the resulting derivatives useless for targeted API synthesis or agrochemical development. Furthermore, in solvent or phase-change applications, the odd-even effect in primary alkylamides means that moving to a C4 or C6 amide drastically shifts the melting point, enthalpy of fusion, and hydrophobic-hydrophilic balance, causing phase separation in formulations or premature melting in thermal management systems[1].
Primary alkylamides exhibit an odd-even alternation in their solid-state thermodynamic properties. Pentanamide (C5) demonstrates a uniquely high fusion temperature for the odd-chain series (approx. 106 °C), distinguishing its thermal profile from longer-chain analogs like hexanamide (approx. 101 °C). This specific thermal threshold, combined with its distinct enthalpy of fusion, dictates its behavior during melt-processing and limits premature phase transitions [1].
| Evidence Dimension | Fusion Temperature (Tfus) |
| Target Compound Data | ~106 °C (highest among odd-chain terms) |
| Comparator Or Baseline | Hexanamide (~101 °C) |
| Quantified Difference | ~5 °C higher melting point despite lower molecular weight |
| Conditions | Differential Scanning Calorimetry (DSC) / Standard atmospheric pressure |
Enables precise temperature control in melt-casting, formulation, and phase-change material applications where hexanamide would melt prematurely.
As a hydrogen bond donor, pentanamide provides a critical balance of aqueous solubility and lipophilicity. With an XLogP3 of 0.7, it is significantly more lipophilic than butanamide but retains near-transparent aqueous solubility, unlike the highly hydrophobic hexanamide. This intermediate polarity is essential for forming stable deep eutectic solvents that can solubilize both polar and moderately non-polar active ingredients without phase separation[1].
| Evidence Dimension | Octanol-Water Partitioning (XLogP3) and Aqueous Solubility |
| Target Compound Data | XLogP3 = 0.7; highly water-soluble |
| Comparator Or Baseline | Hexanamide (higher LogP, poorly water-soluble) and Butanamide (lower LogP) |
| Quantified Difference | Provides a mid-range polarity bridge unavailable in C4 or C6 analogs |
| Conditions | Standard solvent partitioning and aqueous dissolution assays |
Prevents phase separation in complex formulations and broadens the solvation capacity of amide-based deep eutectic solvents.
In the procurement of precursors for valeronitrile or valproic acid-related impurities, pentanamide provides the exact unbranched 5-carbon aliphatic chain required. Substituting with isovaleramide (branched) or butanamide (C4) fundamentally alters the downstream molecular architecture, leading to incorrect target synthesis. The straight-chain C5 moiety is non-negotiable for achieving the intended pharmacological or chemical properties in downstream derivatives.
| Evidence Dimension | Downstream Alkyl Chain Architecture |
| Target Compound Data | Yields unbranched n-pentyl/valeryl moiety |
| Comparator Or Baseline | Isovaleramide (yields branched isovaleryl moiety) |
| Quantified Difference | 100% divergence in target molecule structure upon substitution |
| Conditions | Standard dehydration or substitution synthesis routes |
Ensures absolute structural compliance when manufacturing specific APIs, agrochemicals, or analytical standards where isomerism dictates efficacy.
Pentanamide exhibits a highly favorable sublimation profile, capable of subliming efficiently at 80 °C under appropriate conditions. This volatility is significantly higher than that of hexanamide, which requires greater thermal input for vaporization. The lower sublimation temperature of pentanamide minimizes the risk of thermal degradation during purification, ensuring high-purity recovery for sensitive analytical applications.
| Evidence Dimension | Sublimation Temperature / Volatility |
| Target Compound Data | Sublimes at ~80 °C |
| Comparator Or Baseline | Hexanamide (requires higher temperature for vaporization) |
| Quantified Difference | Lower thermal energy required for vapor-phase transition |
| Conditions | Standard laboratory purification / controlled pressure |
Lowers energy requirements and prevents thermal degradation during industrial purification or analytical sample preparation.
Leveraging its strict structural fidelity, pentanamide is the definitive precursor for synthesizing valeronitrile and specific pharmaceutical intermediates. Its unbranched 5-carbon chain ensures that downstream derivatives, such as valproic acid analogs, maintain their required molecular architecture, which is impossible to achieve with butanamide or isovaleramide .
Due to its optimal amphiphilicity and XLogP3 of 0.7, pentanamide is highly effective as a hydrogen bond donor in DES formulations. It provides the necessary lipophilicity to dissolve moderately non-polar compounds while maintaining the aqueous compatibility required to prevent phase separation, outperforming both C4 and C6 amides in mixed-polarity systems [1].
Capitalizing on the odd-even alternation in its melting behavior and its specific fusion temperature of ~106 °C, pentanamide serves as a precise thermal threshold material in PCM applications. It is selected when the operational temperature requires a stable solid phase up to 106 °C, a specification that hexanamide (~101 °C) fails to meet [2].
Because it can be purified efficiently via low-temperature sublimation at 80 °C, pentanamide is widely procured as an analytical standard (e.g., Valproic Acid EP Impurity E). Its high-purity isolation ensures accurate calibration and compliance in pharmaceutical quality control workflows .
Irritant